molecular formula C28H27F3NO3PS B13149063 Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate

Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate

Cat. No.: B13149063
M. Wt: 545.6 g/mol
InChI Key: LHDOPGGDGUDFEA-UHFFFAOYSA-M
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Description

Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is a complex organophosphorus compound It is characterized by the presence of a phosphonium center bonded to a phenyl group, a dimethyl group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate typically involves the reaction of a phosphine precursor with an appropriate aryl halide under controlled conditions. One common method involves the use of Grignard reagents, which react with chlorophosphines to form the desired phosphonium compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The phosphonium center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium compound back to its phosphine precursor.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium compounds.

Scientific Research Applications

Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of phosphonium-based biological probes and their interactions with cellular components.

    Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceuticals is ongoing.

    Industry: It finds applications in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate exerts its effects involves the interaction of the phosphonium center with various molecular targets. The positively charged phosphonium group can interact with negatively charged or polar molecules, facilitating reactions or binding events. The specific pathways and molecular targets depend on the context of its application, whether in catalysis, biological systems, or materials science.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonium salts with different substituents, such as:

  • Triphenylphosphonium bromide
  • Tetraphenylphosphonium chloride
  • Dimethyl(phenyl)(2-(phenylamino)phenyl)phosphonium chloride

Uniqueness

Dimethyl(phenyl)(2-(phenyl(p-tolyl)amino)phenyl)phosphoniumtrifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic applications and research contexts where other phosphonium salts may not be as effective.

Properties

Molecular Formula

C28H27F3NO3PS

Molecular Weight

545.6 g/mol

IUPAC Name

dimethyl-[2-(N-(4-methylphenyl)anilino)phenyl]-phenylphosphanium;trifluoromethanesulfonate

InChI

InChI=1S/C27H27NP.CHF3O3S/c1-22-18-20-24(21-19-22)28(23-12-6-4-7-13-23)26-16-10-11-17-27(26)29(2,3)25-14-8-5-9-15-25;2-1(3,4)8(5,6)7/h4-21H,1-3H3;(H,5,6,7)/q+1;/p-1

InChI Key

LHDOPGGDGUDFEA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3[P+](C)(C)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

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